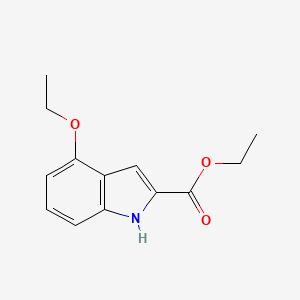

ethyl 4-ethoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by an indole core with ethoxy and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of thionyl chloride to convert indole-2-carboxylic acid to its corresponding acid chloride, followed by esterification with ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the indole ring while achieving efficient esterification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Ethyl 4-ethoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

- Ethyl indole-2-carboxylate

- Ethyl 6-methoxy-3-methylindole-2-carboxylate

- Ethyl 1H-indole-2-carboxylate

Comparison: Ethyl 4-ethoxy-1H-indole-2-carboxylate is unique due to the presence of the ethoxy group at the 4-position, which can influence its reactivity and biological activity. Compared to ethyl indole-2-carboxylate, the additional ethoxy group may enhance its solubility and interaction with specific molecular targets .

Biological Activity

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole core structure, which is known for its ability to interact with various biological targets. The presence of the ethoxy group at the 4-position enhances its solubility and reactivity compared to related compounds. This compound can be synthesized through various methods, including alkylation reactions and transesterification processes, utilizing reagents such as potassium hydroxide and different alkyl halides .

Biological Activities

The biological activities of this compound have been investigated across several domains:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, IC50 values have been reported in the range of 7.6 to 10 µg/mL against P388 cells, suggesting significant potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that indole derivatives can possess antimicrobial activity. This compound is being explored for its ability to inhibit microbial growth, which could be beneficial in treating infections .

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This characteristic is crucial for its potential therapeutic applications, particularly in targeting pathways involved in cancer proliferation and microbial resistance .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cancer cell growth or microbial survival. For instance, it may act on kinases or other enzymes involved in signaling pathways .

- Receptor Interaction : The indole structure allows binding to various receptors, potentially leading to altered cellular responses. This interaction may result in the modulation of apoptosis or cell cycle progression in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 7.6 - 10 µg/mL | Yes | Contains an ethoxy group enhancing solubility |

| Ethyl Indole-2-Carboxylate | Varies | Yes | Lacks the ethoxy substituent |

| Ethyl 6-Methoxy-Indole-2-Carboxylate | Varies | Yes | Different substituent at position 6 |

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Inhibition of Tubulin Polymerization : Some derivatives were shown to interact with the colchicine-binding site on tubulin, leading to reduced polymerization—a key mechanism for anticancer activity .

- Potential as a Carbonic Anhydrase Activator : Recent research suggests that indole-based derivatives may activate carbonic anhydrases, presenting a novel therapeutic approach for conditions like Alzheimer's disease .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 4-ethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 |

InChI Key |

ROLJJLSMNHGENH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.